GENTIANA LUTEA ROOT EXTRACT
Description
Properties
CAS No. |
97676-22-7 |
|---|---|
Synonyms |
Oils, Gentiana lutea; GENTIANROOTEXTRACT; Gentian root |
Origin of Product |
United States |
Phytochemical Characterization and Compositional Analysis of Gentiana Lutea L. Root Extract
Isolation and Structural Elucidation Methodologies for Secoiridoid Glycosides
Secoiridoid glycosides are the principal bitter compounds in Gentiana lutea root, with their isolation and structural elucidation being a key focus of phytochemical research. europa.eunih.gov Methodologies for their study often involve a combination of extraction techniques followed by advanced chromatographic and spectroscopic analysis.
Initial extraction is typically performed using solvents such as methanol (B129727), ethanol (B145695), or hydroalcoholic mixtures, which are effective in drawing out these polar compounds from the plant material. typology.commdpi.com Further purification and isolation are achieved through various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both quantifying and isolating specific secoiridoids. mdpi.comscispace.com Techniques like column chromatography and Droplet Counter-Current Chromatography (DCCC) are also employed for fractionation and purification of the crude extracts. nih.gov
Once isolated, the structural elucidation of these compounds relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is instrumental in determining the carbon-hydrogen framework of the molecules. nih.gov Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides crucial information about the molecular weight and fragmentation patterns, aiding in the confirmation of the proposed structures. nih.gov
Gentiopicroside (B1671439): Isolation, Quantification, and Research Significance
Isolation and Quantification: Gentiopicroside, also known as gentiopicrin, is the most abundant secoiridoid glycoside in Gentiana lutea root extract, often comprising a significant percentage of the total bitter constituents. europa.eusemanticscholar.org Its isolation follows the general methodologies described for secoiridoids, with HPLC being a primary tool for quantification. mdpi.comprolabintefarm.com Studies have shown that the concentration of gentiopicroside can vary depending on factors like the age of the plant, the season of harvest, and the altitude at which it is grown, with content increasing with altitude and peaking in the spring. europa.eu The concentration of gentiopicroside in commercial gentian root products is reported to be in the range of 30–40 mg/g. jst.go.jp
Research Significance: Gentiopicroside is a major contributor to the intense bitterness of gentian root, with a bitter value of 12,000. europa.eu Its abundance makes it a key marker compound for the quality control of Gentiana lutea extracts. jst.go.jp Research has explored various biological activities of gentiopicroside. researchgate.netnih.gov In vitro studies have investigated its effects on various cell lines, including those related to cancer research. researchgate.net For instance, it has been shown to inhibit the growth of certain cancer cells in a dose-dependent manner. researchgate.net Further research has delved into its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest in specific cancer cell lines. researchgate.net
Swertiamarin (B1682845): Isolation, Quantification, and Research Significance
Isolation and Quantification: Swertiamarin is another significant secoiridoid glycoside found in Gentiana lutea root, although its presence has been reported as occasional. europa.eu Its isolation and quantification are typically performed alongside other secoiridoids using techniques like HPLC. mdpi.comscispace.com The concentration of swertiamarin in the root extract is generally lower than that of gentiopicroside, with reported abundances in the range of 0.2-0.4%. scialert.net
Loganic Acid: Isolation, Quantification, and Research Significance
Isolation and Quantification: Loganic acid is an iridoid glycoside that serves as a biosynthetic precursor to secoiridoids and is consistently found in Gentiana lutea root extracts. mdpi.commdpi.com It is isolated and quantified using standard chromatographic methods like HPLC. mdpi.comscialert.net Along with gentiopicroside, it is often one of the most abundant constituents in various extracts. scialert.net
Research Significance: Loganic acid itself is not intensely bitter but is significant due to its role as a key intermediate in the biosynthesis of the more complex secoiridoids. dtu.dk Its presence is an indicator of the plant's metabolic activity. Research has focused on its potential biological effects. nih.govsemanticscholar.org Studies have investigated its anti-inflammatory properties and its potential role in metabolic regulation. mdpi.comsemanticscholar.org For example, research has demonstrated that loganic acid can inhibit adipocyte differentiation in vitro. semanticscholar.org
Amarogentin (B1665944): Isolation, Quantification, and Research Significance
Isolation and Quantification: Amarogentin is a secoiridoid glycoside present in Gentiana lutea root in much smaller quantities than gentiopicroside, typically ranging from 0.025% to 0.4%. europa.eu Despite its low concentration, it is of significant interest. Its isolation can be challenging due to its low abundance, but methods have been developed for its selective isolation and quantification, often involving HPLC. prolabintefarm.comnih.gov The concentration of amarogentin can be influenced by the cultivation period, with content reportedly decreasing in plants cultivated for more than five years. jst.go.jp
Research Significance: Amarogentin is renowned for being one of the most bitter natural compounds known, with an astonishingly high bitter value of 58,000,000. europa.eu This makes it a powerful contributor to the bitterness of the extract, even at very low concentrations. prolabintefarm.com Its extreme bitterness makes it a significant compound in the food and beverage industry for imparting bitter flavors. prolabintefarm.comjst.go.jp Due to its potent sensory properties, it is a key analyte in the quality assessment of gentian-based products. nih.gov
Characterization of Xanthones and Their Derivatives in Gentiana lutea L. Root Extract
Xanthones are another important class of phenolic compounds found in this compound, contributing to its chemical profile and the yellow color of the root. europa.eumdpi.com The total xanthone (B1684191) content can be up to 1%. europa.eu Their characterization involves extraction with solvents like methanol or ethanol, followed by separation and identification using chromatographic and spectroscopic techniques, similar to those used for secoiridoids. mdpi.comnih.gov
Prominent Xanthone Structures (e.g., Isogentisin (B1672239), Gentisin) and Their Research Context
Isogentisin and Gentisin (B1671442): Among the various xanthones identified in Gentiana lutea root, isogentisin and gentisin are the most prominent. researchgate.netmdpi.com They are often found together and their quantification is typically carried out using HPLC. scialert.netmdpi.com The abundance of gentisin and isogentisin is reported to be in the range of 0.02-0.11%. scialert.net
Identification and Analysis of Flavonoids and Other Phenolic Compounds in Gentiana lutea L. Root Extract
Flavonoids: These are a class of polyphenolic secondary metabolites found in plants. In Gentiana lutea root, several flavonoids have been identified. Studies have pointed to the presence of compounds such as luteolin, apigenin, and rutin (B1680289) in the leaves, though their presence in the root is less consistently reported. researchgate.net One study, however, did not detect isovitexin (B1672635) in methanolic root extracts, despite its presence in the leaves. mdpi.com The total flavonoid content in dried yellow gentian roots has been reported to range from 0.48 to 2.66 mg per gram. agricultforest.ac.me Research has indicated a positive correlation between the total flavonoid content and the antioxidant activity of the root extracts. agricultforest.ac.me
Xanthones: A significant class of phenolic compounds in Gentiana lutea are xanthones, which are responsible for the yellow color of the root. europa.eu These compounds are structurally characterized by a tricyclic ring system. The first xanthone derivative to be isolated from Gentiana lutea roots was gentisin in 1821. mdpi.com Other prominent xanthones identified in the root extract include isogentisin, methylgentisine, gentisein, and various glycosidic forms like gentioside. europa.euacs.orgtypology.com The concentration of xanthones can be up to 1% of the dried root's composition. europa.eu
Phenolic Acids: The root extract also contains various phenolic acids. High-performance liquid chromatography (HPLC) analysis has identified several, including chlorogenic acid, ellagic acid, ferulic acid, syringic acid, vanillic acid, p-coumaric acid, caffeic acid, and gallic acid as some of the most abundant. researchgate.net The total phenolic content of Gentiana lutea extracts has been shown to be substantial, with one study reporting a value of 12.3 g of gallic acid equivalents (GAE) per gram of dry weight in a commercial dried root extract. cabidigitallibrary.org Another study found the total phenolic content in dried roots to range from 0.96 to 17.46 mg per gram. agricultforest.ac.me
The following table summarizes the key phenolic compounds identified in this compound:
| Compound Class | Specific Compounds Identified |
| Flavonoids | Luteolin, Apigenin, Rutin researchgate.net |
| Xanthones | Gentisin, Isogentisin, Methylgentisine, Gentisein, Gentioside europa.euacs.orgtypology.com |
| Phenolic Acids | Chlorogenic acid, Ellagic acid, Ferulic acid, Syringic acid, Vanillic acid, p-Coumaric acid, Caffeic acid, Gallic acid researchgate.net |
Advanced Analytical Techniques for Comprehensive Phytochemical Profiling
The complex mixture of phytochemicals in this compound necessitates the use of sophisticated analytical techniques for accurate identification, quantification, and structural elucidation.
Chromatographic Methodologies (e.g., HPLC, LC-MS/MS, GC-MS)
Chromatographic techniques are fundamental for separating the individual components of the extract.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of Gentiana lutea extracts. researchgate.netnih.gov It allows for the quantification of major secoiridoids like gentiopicroside and sweroside (B190387). nih.gov HPLC coupled with a UV detector has been used to confirm the absence of certain flavonoids like isovitexin in root extracts. mdpi.com Quantitative HPLC analysis has shown that gentiopicroside is often the most dominant compound, with concentrations reaching up to 9.53% in some commercial samples. nih.gov
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): A novel UHPSFC–diode array detector (DAD) method has been developed for the simultaneous quantification of secoiridoids, iridoids, xanthones, and xanthone glycosides. acs.org This technique offers a rapid separation, achieving it within 12 minutes. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques provide a higher level of sensitivity and specificity, enabling the identification of compounds based on their mass-to-charge ratio. LC-MS has been instrumental in confirming the identity of isolated reference compounds from the extract. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the analysis of non-volatile phenolics, GC-MS is the primary technique for analyzing the volatile compounds in Gentiana lutea. The essential oils of the plant are mainly composed of benzenoids and terpenoids. mdpi.com
Spectroscopic Approaches (e.g., NMR, UV-Vis) in Structural Analysis
Spectroscopic methods are crucial for elucidating the chemical structures of the isolated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR are powerful tools for determining the precise structure of phytochemicals. The structures of compounds like loganic acid and gentiopicroside, isolated from Gentiana lutea, have been confirmed through analysis of their ¹H and ¹³C NMR spectra. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used in conjunction with chromatography. The Folin-Ciocalteu method, a UV-Vis spectrophotometric assay, is commonly employed to determine the total phenolic content in extracts. cabidigitallibrary.org The absorbance is typically measured at around 765 nm. cabidigitallibrary.org
The following table outlines the advanced analytical techniques and their applications in the study of this compound:
| Analytical Technique | Application | Key Findings |
| HPLC | Quantification of major compounds. researchgate.netnih.gov | Gentiopicroside is a dominant compound. nih.gov |
| UHPSFC-DAD | Simultaneous quantification of multiple compound classes. acs.org | Rapid separation of secoiridoids, iridoids, and xanthones. acs.org |
| LC-MS/MS | Identification and confirmation of compounds. acs.org | Confirms identity of isolated reference compounds. acs.org |
| GC-MS | Analysis of volatile compounds. mdpi.com | Identifies benzenoids and terpenoids in essential oil. mdpi.com |
| NMR Spectroscopy | Structural elucidation of isolated compounds. nih.gov | Confirms structures of loganic acid and gentiopicroside. nih.gov |
| UV-Vis Spectroscopy | Determination of total phenolic content. cabidigitallibrary.org | Used in the Folin-Ciocalteu assay. cabidigitallibrary.org |
Biosynthetic Pathways and Regulation of Secondary Metabolites in Gentiana Lutea L.
Biosynthesis of Secoiridoids in Gentiana lutea L.
Secoiridoids are a major class of bitter compounds found in Gentiana lutea, with gentiopicroside (B1671439) and amarogentin (B1665944) being among the most prominent. wikipedia.orgnih.gov These compounds are monoterpenoid derivatives, and their biosynthesis begins with the universal precursors of terpenoids. plos.orgnih.gov
The initial steps of secoiridoid biosynthesis involve the formation of the C5 precursor, isopentenyl diphosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). plos.orgoup.com This occurs through two distinct pathways: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govoup.com IPP and DMAPP are then condensed to form geranyl diphosphate (GPP), the direct precursor to monoterpenoids. nih.govoup.com
GPP is converted to the monoterpene geraniol, which then undergoes a series of hydroxylations and oxidations to form iridodial. The iridoid skeleton is established through the cyclization of iridodial, leading to the formation of key intermediates such as loganin and loganic acid. mdpi.compeerj.com Loganic acid is considered a crucial branching point in the pathway. mdpi.com A critical step in the formation of secoiridoids is the cleavage of the cyclopentane ring of an iridoid precursor, such as loganin, to form secologanin. oup.com Secologanin then serves as a central precursor for the biosynthesis of a wide array of secoiridoid glycosides, including gentiopicroside. oup.comacs.org Gentiopicroside is known to be a major secoiridoid glycoside in Gentian root. semanticscholar.orgresearchgate.net While these bitter compounds are primarily accumulated in the roots, evidence suggests they are biosynthesized in the leaves and subsequently transported to the root parenchyma for storage. acs.orgnih.gov
Table 1: Key Intermediates in the Secoiridoid Biosynthetic Pathway
| Precursor/Intermediate | Pathway Stage | Description |
|---|---|---|
| Isopentenyl Diphosphate (IPP) | Terpenoid Precursor Synthesis | A C5 isoprene unit formed via the MVA or MEP pathway. plos.orgoup.com |
| Geranyl Diphosphate (GPP) | Monoterpene Precursor Synthesis | A C10 compound formed from the condensation of IPP and DMAPP. nih.gov |
| Geraniol | Monoterpene Formation | Formed from GPP, it is the initial monoterpene in the pathway. nih.govoup.com |
| Loganic Acid | Iridoid Formation | A key iridoid intermediate derived from geraniol. mdpi.commdpi.comresearchgate.net |
| Secologanin | Secoiridoid Formation | Formed by the cleavage of the cyclopentane ring of loganin. oup.com |
Xanthone (B1684191) Biosynthesis Research in Gentiana lutea L.
Xanthones are a class of polyphenolic compounds responsible for the yellow color of gentian root. nih.gov The first natural xanthone, gentisin (B1671442), was isolated from Gentiana lutea in 1821. nih.govnih.gov The biosynthesis of xanthones in higher plants, including Gentiana lutea, follows a mixed pathway, utilizing precursors from both the shikimate and acetate-malonate pathways. nih.govrsc.org
The xanthone nucleus (dibenzo-γ-pyrone) is formed from precursors derived from these two pathways. nih.govresearchgate.net The A-ring of the xanthone structure originates from the acetate (B1210297) pathway, while the C-ring and its associated benzene ring (B-ring) are derived from the shikimic acid pathway. nih.govnih.gov
In the Gentianaceae family, the biosynthesis is proposed to be an L-phenylalanine-independent pathway. frontiersin.orgnih.gov The pathway begins with shikimic acid, which is converted to 3-hydroxybenzoic acid. frontiersin.org This intermediate is then coupled with three acetate units (via malonyl-CoA) to form a polyketide. nih.gov This polyketide chain cyclizes to form a benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. rsc.orgfrontiersin.orgmdpi.com This benzophenone is a central intermediate that undergoes regioselective oxidative phenol coupling to form the core xanthone structure, 1,3,7-trihydroxyxanthone (1,3,7-THX). rsc.orgfrontiersin.org Further enzymatic modifications, such as methylation and glycosylation, lead to the diverse array of xanthones found in Gentiana lutea, including the prominent compounds gentisin (1,7-dihydroxy-3-methoxyxanthone) and isogentisin (B1672239). frontiersin.orgnih.gov
Table 2: Key Steps in Xanthone Biosynthesis in Gentiana lutea
| Step | Precursors | Intermediate/Product | Pathway Origin |
|---|---|---|---|
| 1 | Shikimic acid | 3-Hydroxybenzoic acid | Shikimate Pathway frontiersin.org |
| 2 | 3-Hydroxybenzoic acid + 3x Acetate units | 2,3′,4,6-Tetrahydroxybenzophenone | Mixed Shikimate-Acetate Pathway rsc.orgmdpi.com |
| 3 | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | Oxidative Coupling frontiersin.org |
Enzymatic and Genetic Aspects Influencing Secondary Metabolite Production within Gentiana lutea L.
The production of secoiridoids and xanthones in Gentiana lutea is controlled by a complex network of enzymes and regulatory genes. While the complete genetic blueprint for these pathways in G. lutea is still under investigation, research in related Gentiana species provides significant insights.
The biosynthesis of secoiridoids is known to involve several key enzyme families. Cytochrome P450 (CYP450) monooxygenases play a critical role in the hydroxylation and oxidation steps. oup.com For instance, in the conversion of geraniol to secologanin, enzymes like 7-deoxyloganic acid 7-hydroxylase (7-DLH) and secologanin synthase (SLS), both belonging to the CYP72A subfamily, are essential. oup.comresearchgate.net Transcriptome analyses of other Gentiana species have identified numerous enzyme-coding genes related to iridoid biosynthesis, with whole-genome duplication events potentially contributing to the evolution of these pathways. oup.comresearchgate.net
The regulation of these biosynthetic pathways is influenced by various transcription factors (TFs). Studies on Gentiana macrophylla have shown that elicitors like methyl jasmonate (MeJA) can significantly increase gentiopicroside production. plos.orgnih.gov This response is associated with the upregulation of genes encoding TFs from families such as ERF, bHLH, MYB, and WRKY. plos.orgnih.govnih.gov These TFs, in turn, likely activate the expression of the structural genes encoding the biosynthetic enzymes in the secoiridoid pathway. plos.org Furthermore, MeJA treatment has been shown to accelerate the glycolysis pathway, which supplies the necessary precursors for IPP biosynthesis, thus linking primary and secondary metabolism. plos.orgnih.gov
In xanthone biosynthesis, the key enzymatic step is the regioselective oxidative coupling of the benzophenone intermediate to form the xanthone core. rsc.org While the specific enzymes catalyzing this reaction in Gentiana lutea have not been fully characterized, it is a critical control point in the pathway. The subsequent modifications, such as the methylation of 1,3,7-trihydroxyxanthone to form gentisin and isogentisin, are also catalyzed by specific methyltransferases. frontiersin.orgnih.gov
Table 3: Enzymes and Regulatory Factors in Secondary Metabolite Biosynthesis
| Compound Class | Key Enzymes/Genes | Regulatory Factors | Function |
|---|---|---|---|
| Secoiridoids | 7-deoxyloganic acid 7-hydroxylase (7-DLH/CYP72A) | Transcription Factors (ERF, bHLH, MYB, WRKY) | Catalyzes a key hydroxylation step in the iridoid pathway. oup.comresearchgate.net |
| Secoiridoids | Secologanin synthase (SLS/CYP72A) | Transcription Factors (ERF, bHLH, MYB, WRKY) | Involved in the final steps of secologanin formation. oup.com |
| Xanthones | Benzophenone synthase (BPS) - hypothesized | (Not fully elucidated) | Catalyzes the condensation of precursors to form the benzophenone intermediate. |
Pharmacological Investigations of Gentiana Lutea L. Root Extract: Preclinical and in Vitro Mechanisms
Anti-inflammatory Mechanisms of Gentiana lutea L. Root Extract
Gentiana lutea L. (yellow gentian) root extract has demonstrated significant anti-inflammatory properties in various preclinical and in vitro models. researchgate.net These effects are attributed to its rich composition of bioactive compounds, including secoiridoids and xanthones, which can modulate key inflammatory pathways and the production of inflammatory mediators. unich.itresearchgate.net
Research has shown that Gentiana lutea root extract and its constituents can effectively suppress the expression and activity of several pro-inflammatory molecules. Gentiopicroside (B1671439), a major secoiridoid in the extract, has been identified as a key contributor to these anti-inflammatory effects. researchgate.net In experimental models of colitis, gentiopicroside has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov It also decreases the overexpression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) proteins in the colon. nih.govnih.gov
A hydroalcoholic extract of Gentiana lutea roots significantly reduced the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokines IL-6 and TNF-α in an ex vivo model using murine colon tissue. unich.itnih.gov Similarly, a methanol (B129727) extract of the root was found to inhibit LPS-induced expression of TNF-α in macrophage RAW264.7 cells. researchgate.netresearchgate.net Another compound isolated from Gentiana species, gentiolactone, was shown to suppress the mRNA expression of TNF-α, iNOS, and COX-2 in murine macrophages. nih.gov Furthermore, in rat models of rheumatoid arthritis, root extracts from Gentiana macrophylla, which also contains gentiopicroside, markedly lowered the levels of prostaglandin (B15479496) E2 (PGE2) in inflammatory tissues. nih.gov
| Mediator/Cytokine | Effect Observed | Model System | Key Constituent(s) |
|---|---|---|---|
| TNF-α | Inhibited/Reduced Expression | Macrophage RAW264.7 cells; Murine Colon Tissue; Rat models of colitis | Gentiopicroside, Gentiolactone |
| iNOS | Inhibited/Reduced Expression | Murine Macrophages; Rat models of colitis | Gentiopicroside, Gentiolactone |
| COX-2 | Inhibited/Reduced Expression | Murine Macrophages; Rat models of colitis | Gentiopicroside, Gentiolactone |
| PGE2 | Lowered Levels | Rat models of rheumatoid arthritis | Gentiopicroside |
| IL-6 | Reduced Expression | Murine Colon Tissue; Rat models of colitis | Gentiopicroside |
The anti-inflammatory actions of this compound are mediated through the modulation of critical intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for TNF-α, COX-2, and iNOS.
Studies have demonstrated that the anti-inflammatory effects of gentiopicroside are mediated through the suppression of the NF-κB and p38 mitogen-activated protein kinase (p38MAPK) pathways. nih.gov Increased levels of TNF-α can lead to the gene expression of adhesion molecules via NF-κB phosphorylation, a process that can be modulated by constituents of the extract. paprikanet.it In murine macrophages, the compound gentiolactone was found to suppress NF-κB transcriptional activity, which contributes to its ability to inhibit the expression of TNF-α, iNOS, and Cox-2. nih.gov This indicates that components within this compound can directly interfere with the activation of this key inflammatory transcription factor, thereby preventing the downstream cascade of inflammatory gene expression in immune cells like macrophages.
Antioxidant Properties and Redox Modulation by Gentiana lutea L. Root Extract
This compound is recognized for its considerable antioxidant properties, which are largely attributed to its phenolic and flavonoid content. cabidigitallibrary.orgagricultforest.ac.me These properties enable the extract to counteract oxidative stress, a condition implicated in numerous inflammatory and degenerative diseases. The antioxidant activity is multifaceted, involving both the direct scavenging of reactive oxygen species and the potential modulation of the body's own antioxidant defense systems. nih.govresearchgate.net
The extract has demonstrated a significant capacity to directly neutralize harmful free radicals. nih.gov In vitro assays have confirmed that methanolic extracts of yellow gentian roots can effectively scavenge superoxide (B77818) radicals (O₂•−). nih.govmdpi.com This activity was measured using electron spin resonance (ESR) spectrometry in a xanthine (B1682287)/xanthine oxidase (X/XO) system, which generates superoxide radicals. nih.gov The extract also exhibits strong scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the ABTS radical, as shown in various antioxidant capacity assays. mdpi.comnih.govnih.gov Post-column analysis following HPLC has identified that gentiopicroside and sweroside (B190387), along with other unknown compounds in the extract, possess free radical scavenging activity. nih.gov This direct scavenging of ROS, such as superoxide, is a critical mechanism underlying the extract's protective effects against oxidative damage. mdpi.com
| Radical Species | Assay Method | Observation |
|---|---|---|
| Superoxide (O₂•−) | Electron Spin Resonance (ESR) with X/XO system | Extract exhibits considerable scavenging capability. nih.govmdpi.com |
| DPPH | DPPH scavenging test | Extract shows strong antioxidative features. nih.govnih.gov |
| ABTS | Post-column analysis | Constituents displayed radical scavenging activity. nih.gov |
Beyond direct radical scavenging, this compound may also influence the body's endogenous antioxidant defenses. Research suggests that exposure to higher concentrations of the extract can provoke an increase in ROS production, which in turn can activate cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov This adaptive response could prevent more severe oxidative damage within cells. nih.gov Furthermore, studies have shown that a methanol extract of the root can increase the levels of intracellular glutathione (B108866) (GSH). researchgate.netresearchgate.net GSH is a crucial non-enzymatic antioxidant that plays a vital role in cellular detoxification and protection against oxidative stress. By bolstering these endogenous systems, the extract helps to maintain redox balance and protect cells from damage.
Gastrointestinal Regulatory Mechanisms of Gentiana lutea L. Root Extract (Preclinical Models)
Gentiana lutea root has a long history of traditional use as a bitter tonic for treating a variety of gastrointestinal ailments, including improving digestion and mitigating digestive disorders. nih.govmdpi.comnih.gov Preclinical research has begun to provide a scientific basis for these traditional applications, particularly focusing on its spasmolytic effects on intestinal smooth muscle.
In studies using isolated rat ileum, Gentiana lutea root extracts demonstrated a significant, dose-dependent relaxation of spontaneous smooth muscle contractions. nih.gov The extract was also effective at relaxing contractions induced by histamine. researchgate.net This spasmolytic activity suggests a potential therapeutic use for spasmodic gastrointestinal conditions. nih.gov Further investigation into the underlying mechanisms revealed that the extract's activity is primarily mediated through the modulation of ion channels. nih.gov The effects appear to involve intermediate conductance Ca²⁺-activated K⁺ channels, ATP-sensitive K⁺ channels, and voltage-sensitive K⁺ channels, as well as mechanisms that activate Ca²⁺ channels. nih.gov This multi-target action on key ion channels that regulate smooth muscle contractility substantiates the traditional use of the root for digestive complaints. unich.itnih.gov
Research on Gastric Mucosal Defense Mechanisms and Gentiana lutea L. Root Extract
Preclinical research indicates that this compound possesses significant gastroprotective properties. In studies utilizing rat models, a methanol extract of the root demonstrated an ability to enhance gastric mucosal defense. researchgate.net When administered directly into the duodenum of pylorus-ligated rats, the extract suppressed both the volume of gastric juice secretion and the total acid output in a dose-dependent manner. researchgate.netresearchgate.net
Furthermore, the extract showed considerable protective effects against various forms of experimentally induced gastric damage. It offered significant protection against acute gastric ulcers induced by aspirin (B1665792) in combination with pylorus ligation, ulcers resulting from water-immersion restraint stress, and mucosal injury caused by ethanol (B145695). researchgate.netresearchgate.net The underlying mechanism for these therapeutic effects appears to be linked to the enhancement of mucosal defensive factors through the prostaglandin pathway within the cell membrane. researchgate.net Key bioactive compounds, specifically secoiridoid glycosides, are believed to be major contributors to this activity. researchgate.net Radiological examinations in human subjects following administration of gentian extracts also revealed a thickening of the gastric mucosa and an increase in the secretion of gastric mucus, suggesting direct local effects on the stomach lining. europa.eu
The primary secoiridoid glycosides identified as responsible for this gastroprotective action include amarogentin (B1665944), gentiopicroside, amaroswerin, and swertiamarin (B1682845). researchgate.netresearchgate.net
Effects on Gastrointestinal Motility and Spasmolytic Activity of Gentiana lutea L. Root Extract
Gentiana lutea L. root extract has been investigated for its effects on gastrointestinal motility, with a particular focus on its spasmolytic (antispasmodic) properties. In vitro studies on isolated rat ileum have substantiated the traditional use of the plant for gastrointestinal ailments by demonstrating significant spasmolytic activity. mdpi.comnih.gov A 50% hydroethanolic extract was shown to inhibit spontaneous contractions of the ileum. researchgate.net
The mechanism of this spasmolytic action is multifaceted. Research suggests the extract's activity is primarily mediated through the modulation of various ion channels. mdpi.comnih.gov The principal pathways involved include intermediate conductance Ca2+-activated K+ channels, ATP-sensitive K+ channels, and voltage-sensitive K+ channels. mdpi.comnih.govnih.gov Additionally, the extract acts on mechanisms that activate Ca2+ channels. mdpi.comnih.gov This modulation of ion channels ultimately leads to the relaxation of the smooth muscle tissue of the ileum, demonstrating the extract's potential in addressing spasmodic gastrointestinal conditions. mdpi.comresearchgate.net
Table 1: Spasmolytic Mechanisms of Gentiana lutea L. Root Extract on Isolated Rat Ileum
| Target Channel/Receptor | Observed Effect | Reference |
|---|---|---|
| Intermediate Conductance Ca2+-activated K+ channels | Primary mediation of spasmolytic activity | mdpi.comnih.gov |
| ATP-sensitive K+ channels | Primary mediation of spasmolytic activity | mdpi.comnih.govnih.gov |
| Voltage-sensitive K+ channels | Primary mediation of spasmolytic activity | mdpi.comnih.gov |
| Ca2+ channels | Involvement in the mechanism of action | mdpi.comnih.govmdpi.com |
Hepatoprotective Research on Gentiana lutea L. Root Extract (Preclinical Models)
Preclinical studies have highlighted the hepatoprotective potential of this compound. In the context of non-alcoholic fatty liver disease (NAFLD), methanolic extracts of Gentiana species, including G. lutea, have been shown to protect liver cells. westminster.ac.uk In vitro experiments using human liver cell lines (HepG2 and THLE-2) demonstrated that the extract could protect hepatocytes from the cytotoxic effects of fatty acids. westminster.ac.uk
The protective effects are largely attributed to the presence of specific bioactive compounds. nih.gov The key phytochemicals identified as contributing to the hepatoprotective activity are the secoiridoids gentiopicrin, sweroside, and swertiamarin. westminster.ac.uknih.gov Traditionally, various species of the Gentiana genus have been used in remedies for liver inflammation and other hepatic disorders, and modern phytochemical investigations have affirmed that secoiridoids and xanthones are likely responsible for these therapeutic effects. nih.gov
Molecular Mechanisms of Liver Protection by Gentiana lutea L. Root Extract
The molecular mechanisms underpinning the liver-protective effects of this compound have been explored in preclinical models. The protection against fatty acid-induced cytotoxicity in hepatocytes is conferred through several key actions at the cellular level. westminster.ac.uk
Antimicrobial and Antifungal Activities of Gentiana lutea L. Root Extract
This compound has demonstrated a broad spectrum of antimicrobial and antifungal activities in various in vitro studies. Different types of extracts have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. mdpi.comresearchgate.net
Methanolic extracts from the plant's flowers and leaves, which share some compounds with the root, were effective against a range of pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.31 mg/ml. researchgate.netnih.gov Similarly, root extracts proved effective against bacteria such as Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. agricultforest.ac.me Research on extracts derived from callus cultures of G. lutea also confirmed antimicrobial action against a panel of microbes including Staphylococcus aureus, Proteus vulgaris, and Pseudomonas aeruginosa. cabidigitallibrary.org The primary compounds associated with these antimicrobial effects include the secoiridoid gentiopicrin and the xanthones mangiferin (B1668620) and isogentisin (B1672239). researchgate.netnih.gov
Research on Antimicrobial Mechanisms against Specific Pathogens (e.g., Staphylococcus epidermidis, E. coli, Candida albicans)
Investigations have focused on the activity of this compound against specific and clinically relevant pathogens.
Staphylococcus epidermidis : The root extract has shown notable effectiveness against this Gram-positive bacterium. agricultforest.ac.meresearchgate.net In addition to inhibiting its growth, the extract also demonstrated an ability to inhibit the formation of biofilm, a key virulence factor that allows bacteria to adhere to surfaces and resist antibiotics. agricultforest.ac.me
Escherichia coli : The extract is also active against this Gram-negative pathogen. agricultforest.ac.meresearchgate.net Studies on isolated compounds have identified the secoiridoid gentiopicrin as being particularly effective against E. coli, exhibiting a MIC value of 0.12 mg/ml. researchgate.net
Candida albicans : The antifungal properties of G. lutea have been clearly demonstrated against this opportunistic yeast. mdpi.comresearchgate.netnih.gov Notably, ethanol extracts from the aerial parts of the plant showed higher antimycotic activity against C. albicans than the conventional antifungal drug nystatin, which was used as a positive control in the study. mdpi.com
Table 2: In Vitro Antimicrobial Activity of Gentiana lutea Extracts and Compounds
| Pathogen | Extract/Compound | Finding | Reference |
|---|---|---|---|
| Staphylococcus epidermidis | Root Powder | Intermediate resistance; inhibited biofilm formation | agricultforest.ac.me |
| Escherichia coli | Gentiopicrin | Most active compound; MIC value of 0.12 mg/ml | researchgate.net |
| Escherichia coli | Root Extract | Demonstrated effectiveness against the strain | agricultforest.ac.meresearchgate.net |
| Candida albicans | Methanolic Extracts | Showed antimicrobial activity | researchgate.netnih.gov |
| Candida albicans | Ethanol Extracts (Aerial Parts) | Higher antimycotic activity than nystatin | mdpi.com |
Potential Anticancer Mechanisms of Gentiana lutea L. Root Extract (In Vitro Studies)
In vitro research has begun to uncover potential anticancer mechanisms of this compound, primarily related to its effects on cell proliferation and cell death pathways. Studies have reported that the extract can induce concentration- and time-dependent cytotoxic effects in various human cancer cell lines, including those of the cervix, breast, prostate, and colon. nih.gov
One identified mechanism is the inhibition of critical signaling pathways that control cell growth. An aqueous root extract was found to block the proliferation of rat aortic smooth muscle cells, a model for studying hyperproliferative disorders. nih.govresearchgate.net This anti-proliferative effect was achieved by blocking the ERK1/2 signaling pathway and subsequent expression of iNOS, cyclin D1, and proliferating cell nuclear antigen (PCNA), which led to cell cycle arrest. researchgate.netnih.govresearchgate.net The compound isovitexin (B1672635), present in the extract, was shown to be a key contributor to this activity. nih.govresearchgate.net
The extract's influence on apoptosis (programmed cell death) appears to be complex and context-dependent. While it can induce cell death in some cancer cells, other studies have shown a protective, anti-apoptotic effect. nih.govresearchgate.net For instance, in a human neuroblastoma cell line, a methanol extract of the root protected the cells from apoptosis induced by the chemotherapy agent vinblastine. researchgate.net This neuroprotective effect was associated with the down-regulation of the Sirt-1 protein and an increase in the expression of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net These findings suggest that the extract can modulate key regulators of apoptosis, although its ultimate effect—either promoting or inhibiting cell death—may depend on the cell type and specific experimental conditions.
Apoptosis Induction and Cell Cycle Arrest by Gentiana lutea L. Root Extract Constituents
Gentiana lutea L. root extract and its constituents have demonstrated notable effects on programmed cell death (apoptosis) and cell cycle regulation in various cancer cell lines. These actions are primarily attributed to the modulation of key signaling pathways and regulatory proteins.
One of the major bioactive compounds, gentiopicroside, has been shown to induce apoptosis and cell cycle arrest in several cancer cell types. In human cervical cancer (HeLa) cells, gentiopicroside treatment led to the inhibition of cell growth, induction of apoptosis, and arrest of the cell cycle at the G2/M phase. This was associated with the regulation of the MAPK/AKT signaling pathway. The mitochondrial pathway is implicated in gentiopicroside-induced apoptosis, as evidenced by a decrease in the mitochondrial membrane potential. Furthermore, gentiopicroside treatment in HeLa cells resulted in increased DNA fragmentation, a hallmark of apoptosis.
In ovarian cancer cells (SKOV3 and OVCAR-3), gentiopicroside also exhibited anti-proliferative effects and induced apoptosis in a dose-dependent manner. It caused cell cycle arrest at the G2 phase in SKOV3 cells. The mechanism involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. Additionally, gentiopicroside treatment in OVCAR-3 cells led to the upregulation of cleaved PARP-1, cytochrome c, caspase-3, and caspase-9, alongside the downregulation of NF-kB and Bcl-2.
Another key constituent, amarogentin, has also been investigated for its pro-apoptotic and cell cycle-modulating properties. Studies have shown that amarogentin can promote apoptosis in liver cancer cells by upregulating the tumor suppressor protein p53. It has also been found to arrest the cell cycle at the G2/M phase and downregulate PI3K/Akt/mTOR signaling pathways. In a mouse model of liver carcinogenesis, amarogentin treatment was associated with a reduction in cell proliferation and an increase in apoptosis, mediated through the upregulation of the Bax-Bcl2 ratio and activation of caspase-3.
Table 1: Effects of Gentiana lutea L. Root Extract Constituents on Apoptosis and Cell Cycle
| Constituent | Cell Line | Effect | Key Mechanisms |
| Gentiopicroside | HeLa (Cervical Cancer) | Induces apoptosis, arrests cell cycle at G2/M phase. | Regulation of MAPK/Akt signaling, decreased mitochondrial membrane potential. |
| Gentiopicroside | SKOV3 (Ovarian Cancer) | Induces apoptosis, arrests cell cycle at G2 phase. | Increased Bax/Bcl-2 ratio. |
| Gentiopicroside | OVCAR-3 (Ovarian Cancer) | Induces apoptosis. | Upregulation of cleaved PARP-1, cytochrome c, caspases; downregulation of NF-kB, Bcl-2. |
| Amarogentin | Liver Cancer Cells | Promotes apoptosis, arrests cell cycle at G2/M phase. | Upregulation of p53, downregulation of PI3K/Akt/mTOR signaling. |
Angiogenesis Inhibition and Metastasis Modulation Research with Gentiana lutea L. Root Extract
Gentiana lutea L. root extract and its components have been studied for their potential to inhibit angiogenesis, the formation of new blood vessels, and to modulate metastasis, the spread of cancer cells. These processes are critical for tumor growth and progression.
In vitro studies have demonstrated that Gentiana lutea extract can interfere with key steps in the angiogenic process. An extract of Gentiana lutea was found to reduce the formation of pseudotubes in a co-culture system of normal dermal microvascular endothelial cells (HMVEC-d) and normal human dermal fibroblasts (NHDF), even when stimulated with the pro-angiogenic factor VEGF. This suggests an inhibitory effect on the tube-forming ability of endothelial cells, a crucial stage in angiogenesis. The extract was also shown to affect the release of VEGF-A and VEGF-C by NHDFs.
Constituents of the extract, such as gentiopicroside, have been implicated in these anti-angiogenic and anti-metastatic effects. In HeLa cervical cancer cells, gentiopicroside dramatically inhibited cell migration and regulated the expression of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix during invasion and metastasis. This effect was linked to the modulation of the MAPK and Akt signaling pathways. Similarly, in SKOV3 ovarian cancer cells, the inhibition of cell migration by gentiopicroside suggests a potential to restrain the metastasis of cancer cells.
Amarogentin has also been shown to possess anti-angiogenic properties. It has been reported to inhibit the angiogenesis of hepatoma cells.
Table 2: Anti-Angiogenic and Anti-Metastatic Effects of Gentiana lutea L. Root Extract and Constituents
| Substance | Model | Effect | Key Mechanisms |
| Gentiana lutea Extract | HMVEC-d & NHDF Co-culture | Reduced pseudotube formation. | Inhibition of endothelial cell tube formation, modulation of VEGF-A and VEGF-C release. |
| Gentiopicroside | HeLa (Cervical Cancer) | Inhibited cell migration. | Regulation of matrix metalloproteinase expression via MAPK and Akt signaling. |
| Gentiopicroside | SKOV3 (Ovarian Cancer) | Inhibited cell migration. | Not fully elucidated, but suggests potential to restrain metastasis. |
| Amarogentin | Hepatoma Cells | Inhibited angiogenesis. | Not specified. |
Neuropharmacological Research on Gentiana lutea L. Root Extract (Preclinical In Vitro Studies)
Neuroprotective Mechanisms of Gentiana lutea L. Root Extract in Cell Models
Preclinical in vitro studies suggest that Gentiana lutea L. root extract and its constituents possess neuroprotective properties. These effects are attributed to various mechanisms, including anti-apoptotic and antioxidant actions.
A methanol extract of Gentiana lutea root demonstrated protective effects in the human neuroblastoma cell line SH-SY5Y. The extract itself did not show cytotoxicity but was able to protect the cells from apoptosis induced by vinblastine. This anti-apoptotic activity was associated with the downregulation of Sirt-1 protein and an increase in the expression of the anti-apoptotic protein Bcl-2, as well as elevated intracellular glutathione (GSH) levels.
The constituent amarogentin has shown neuroprotective effects through its antioxidative stress mechanisms. In PC12 cells, a model for neuronal cells, amarogentin significantly improved cell survival under hydrogen peroxide-induced oxidative stress. It achieved this by increasing the activities of superoxide dismutase (SOD) and SOD2, and the gene expression of SOD2, catalase (CAT), and glutathione peroxidase (GPx). Furthermore, amarogentin treatment led to a significant reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels in these cells. Interestingly, amarogentin also exhibited neuritogenic activity, promoting neurite outgrowth in PC12 cells.
Gentiopicroside, another major component, has also been shown to have neuroprotective properties. It exhibited anti-apoptotic effects in neonatal rat hippocampal neurons subjected to oxygen-glucose deprivation and reperfusion, an in vitro model of ischemia and reperfusion. Gentiopicroside also induced significant neurite outgrowth in PC12h cells in a dose-dependent manner. Furthermore, it has been shown to relieve neurotoxicity from astrocyte-mediated inflammatory injury by inhibiting the release of inflammatory mediators.
Table 3: Neuroprotective Mechanisms of Gentiana lutea L. Root Extract and Constituents
| Substance | Cell Model | Protective Effect | Mechanism of Action |
| This compound | SH-SY5Y Neuroblastoma | Protection against vinblastine-induced apoptosis. | Downregulation of Sirt-1, upregulation of Bcl-2, increased intracellular GSH. |
| Amarogentin | PC12 Cells | Improved survival under oxidative stress, neuritogenic activity. | Increased activity and expression of antioxidant enzymes (SOD, CAT, GPx), reduced ROS and MDA. |
| Gentiopicroside | Neonatal Rat Hippocampal Neurons | Anti-apoptotic effects after oxygen-glucose deprivation and reperfusion. | Not fully elucidated in this model. |
| Gentiopicroside | PC12h Cells | Induced neurite outgrowth. | Not specified. |
| Gentiopicroside | Primary Astrocytes/Neurons | Relieved neurotoxicity from astrocyte-mediated inflammation. | Inhibition of inflammatory mediator release. |
Modulation of Neurotransmitter Systems and Receptor Activity by Gentiana lutea L. Root Extract Constituents
Constituents of Gentiana lutea L. root extract have been found to modulate neurotransmitter systems and receptor activity in preclinical models, suggesting a potential to influence neuronal signaling.
Gentiopicroside has been shown to interact with neurotransmitter systems. In a study involving reserpine-treated mice, which depletes monoamine neurotransmitters, gentiopicroside reversed the reserpine-induced decrease in the levels of norepinephrine, dopamine, and serotonin. However, when administered alone, gentiopicroside did not cause any changes in these neurotransmitter levels. This suggests a modulatory rather than a direct stimulatory effect. The same study also noted that reserpine (B192253) administration led to an increased expression of AMPA and NMDA receptor subunits, while gentiopicroside did not affect the expression of the GluA1 subunit of the AMPA receptor.
Further research has indicated that gentiopicroside can influence glutamatergic neurotransmission. In a mouse model of epilepsy, gentiopicroside was found to down-regulate the NR2B/CaMKII/CREB signaling pathway in the hippocampus. This pathway is critically involved in synaptic plasticity and neuronal excitability, and its modulation by gentiopicroside suggests an influence on glutamate (B1630785) receptor function.
Table 4: Modulation of Neurotransmitter Systems by Gentiopicroside
| Constituent | Model | Effect | Target System/Receptor |
| Gentiopicroside | Reserpine-treated mice | Reversed decrease in norepinephrine, dopamine, and serotonin. | Monoamine neurotransmitter systems. |
| Gentiopicroside | Mouse model of epilepsy | Down-regulated NR2B/CaMKII/CREB signaling. | Glutamatergic system (NMDA receptor-related pathway). |
Anti-atherosclerotic and Vascular Smooth Muscle Cell Proliferation Inhibition by Gentiana lutea L. Root Extract
Aqueous root extracts of Gentiana lutea have demonstrated potential anti-atherosclerotic effects, primarily through the inhibition of vascular smooth muscle cell (VSMC) proliferation, a key event in the development of atherosclerotic plaques.
In primary cultures of rat aortic smooth muscle cells (RASMCs), the root extract significantly blocked the two-fold increase in cell proliferation induced by platelet-derived growth factor-BB (PDGF-BB). The extract also prevented the entry of synchronized cells into the S-phase of the cell cycle in response to PDGF. The half-maximal inhibitory concentrations (IC50) for proliferation were determined to be 2.22 mg/ml for primary RASMCs, 2.7 mg/ml for the A7r5 rat aortic smooth muscle cell line, and 3.43 mg/ml for a human aortic smooth muscle cell line.
The mechanism of this anti-proliferative effect involves the blockade of key signaling pathways. The extract was found to inhibit PDGF-BB-induced ERK1/2 activation and the consequent increase in cellular nitric oxide (NO) levels. This was associated with the blockade of PDGF-BB-induced expression of inducible nitric oxide synthase (iNOS), cyclin D1, and proliferating cell nuclear antigen (PCNA).
The constituent isovitexin has been identified as a key contributor to these effects. Docking analysis suggested that isovitexin likely binds to the inhibitor binding site of MEK1, the upstream kinase that activates ERK1/2. Subsequent experiments with purified isovitexin confirmed that it successfully blocks PDGF-induced ERK1/2 activation and proliferation of RASMCs in cell culture.
Another constituent, amarogentin, has also been shown to inhibit VSMC proliferation and migration, and to attenuate neointimal hyperplasia, a process related to atherosclerosis. This effect is mediated through the activation of AMP-activated protein kinase (AMPK).
Furthermore, Gentiana lutea extract and isovitexin have been shown to exert anti-atherosclerotic effects by preventing endothelial inflammation and smooth muscle cell migration. They block leukocyte adhesion and the generation of reactive oxygen species in human umbilical vein endothelial cells (HUVECs) and RASMCs.
Table 5: Effects of Gentiana lutea L. Root Extract and Constituents on Vascular Smooth Muscle Cells
| Substance | Cell Model | Effect | Mechanism of Action |
| This compound | Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibited PDGF-BB-induced proliferation and S-phase entry. | Blockade of ERK1/2 activation, iNOS, cyclin D1, and PCNA expression. |
| Isovitexin | RASMCs | Blocked PDGF-induced ERK1/2 activation and proliferation. | Likely binding to and inhibition of MEK1. |
| Amarogentin | VSMCs | Inhibited proliferation and migration. | Activation of AMPK. |
Mechanistic Insights and Cellular/molecular Targets of Gentiana Lutea L. Root Extract
Receptor Interactions and Binding Studies of Gentiana lutea L. Root Extract Constituents
The bioactive compounds within Gentiana lutea L. root extract interact with a variety of cellular receptors and ion channels, modulating their activity and influencing physiological responses. Research has particularly highlighted interactions with ion channels involved in smooth muscle contractility and sensory perception.
Studies on isolated rat ileum have shown that the spasmolytic (muscle-relaxing) activity of the extract is mediated through several types of potassium (K+) and calcium (Ca2+) channels. nih.govnih.gov The extract's effects are linked to the activation of intermediate conductance Ca2+-activated K+ channels, ATP-sensitive K+ channels, and voltage-sensitive K+ channels. nih.govmdpi.com By opening these K+ channels, the extract facilitates an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle. Concurrently, the extract demonstrates an ability to inhibit contractions induced by calcium chloride, suggesting it modulates mechanisms that control Ca2+ influx. nih.govmdpi.com
One of the key bitter compounds in the extract, amarogentin (B1665944), has been shown to interact directly with specific taste receptors. In human keratinocytes, amarogentin binds to the bitter taste receptors TAS2R1 and TAS2R38. nih.gov This binding event triggers a downstream signaling cascade that results in an influx of calcium ions into the cells. nih.gov This increase in intracellular calcium is a critical signal for initiating keratinocyte differentiation, a vital process for maintaining the epidermal barrier. nih.gov
Furthermore, constituents of Gentiana lutea have been investigated for their interaction with receptors involved in the inflammatory cascade. Gentiopicroside (B1671439), a major secoiridoid in the extract, has been identified as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme and receptor in the inflammatory pathway. nih.gov
Table 1: Summary of Receptor and Ion Channel Interactions
| Constituent/Extract | Target Receptor/Channel | Observed Effect | Cell/Tissue Model |
|---|---|---|---|
| Gentiana lutea Root Extract | Intermediate conductance Ca2+-activated K+ channels | Activation / Spasmolytic activity | Isolated rat ileum |
| Gentiana lutea Root Extract | ATP-sensitive K+ channels | Activation / Spasmolytic activity | Isolated rat ileum |
| Gentiana lutea Root Extract | Voltage-sensitive K+ channels | Activation / Spasmolytic activity | Isolated rat ileum |
| Gentiana lutea Root Extract | Ca2+ channels | Inhibition of Ca2+-induced contractions | Isolated rat ileum |
| Amarogentin | Bitter Taste Receptors (TAS2R1, TAS2R38) | Binding and activation, leading to Ca2+ influx | Human keratinocytes |
| Gentiopicroside | Cyclooxygenase-2 (COX-2) | Inhibition | In vitro studies |
Enzyme Inhibition and Activation Research by Gentiana lutea L. Root Extract
Gentiana lutea L. root extract and its isolated compounds exhibit significant modulatory effects on a range of enzymes, underpinning many of its observed biological activities. The inhibitory actions have been documented against enzymes involved in inflammation, diabetic complications, and neurotransmitter metabolism.
A notable target is myeloperoxidase (MPO), an enzyme implicated in oxidative stress and various inflammatory diseases. nih.gov Studies have demonstrated that Gentiana lutea root extracts, as well as its constituents gentiopicroside, isovitexin (B1672635), and amarogentin, are effective inhibitors of MPO. nih.govmdpi.comresearchgate.net The extract has also been shown to inhibit aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, which is linked to the development of diabetic complications. nih.govresearchgate.net Molecular docking studies further identified amarogentin as a potential inhibitor of AR. nih.gov
In the context of the central nervous system, the extract and its components have been found to inhibit ecto-nucleotide triphosphate diphosphohydrolases (E-NTPDases), enzymes that regulate extracellular nucleotide concentrations. researchgate.net Molecular docking and inhibition assays identified amarogentin, isovitexin, and an isogentisin (B1672239) dimer as potent E-NTPDase inhibitors. researchgate.netwisdomlib.org Additionally, the xanthone (B1684191) constituent gentisin (B1671442) has been reported to regulate enzymes such as cholinesterase and monoamine oxidase, which are critical in neurotransmission. researchgate.net
The extract also displays inhibitory activity against xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals, contributing to its antioxidant properties. nih.gov Within intracellular signaling cascades, the flavonoid isovitexin has been identified through docking analysis as a likely inhibitor of MEK1, a kinase that activates the ERK1/2 signaling pathway. nih.govscilit.com
Table 2: Enzyme Modulation by Gentiana lutea L. Root Extract and Constituents
| Enzyme | Modulatory Effect | Active Constituent(s) |
|---|---|---|
| Myeloperoxidase (MPO) | Inhibition | Gentiopicroside, Isovitexin, Amarogentin |
| Aldose Reductase (AR) | Inhibition | Amarogentin |
| Ecto-NTPDase | Inhibition | Amarogentin, Isovitexin, Isogentisin |
| Xanthine Oxidase | Inhibition | Not specified |
| MEK1 | Inhibition (Predicted) | Isovitexin |
| Cholinesterase | Regulation | Gentisin |
| Monoamine Oxidase | Regulation | Gentisin |
Gene Expression and Proteomic Profiling in Response to Gentiana lutea L. Root Extract Exposure
Exposure to Gentiana lutea L. root extract induces significant changes in gene and protein expression, affecting cellular processes ranging from lipid synthesis and inflammation to cell cycle control and apoptosis.
In dermatology-focused research, the extract has been shown to modulate the expression of key enzymes involved in the synthesis of ceramides (B1148491), which are crucial for skin barrier function. Specifically, it increases the gene expression of ceramide synthase 3 (CERS3) and fatty acid elongases (ELOVL1 and ELOVL4). nih.govresearchgate.net In a psoriasis-like keratinocyte model, where ELOVL4 expression is typically decreased, treatment with the extract partially restored its expression levels. researchgate.net
The extract also influences the expression of genes involved in cell proliferation and inflammation. In vascular smooth muscle cells stimulated with platelet-derived growth factor-BB (PDGF-BB), the extract blocked the induced expression of inducible nitric oxide synthase (iNOS), cyclin D1, and proliferating cell nuclear antigen (PCNA). researchgate.netscilit.com In macrophage cell lines, a methanol (B129727) extract of the root inhibited the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). researchgate.netpaprikanet.it
Studies on apoptosis have revealed that the extract can modulate the expression of key regulatory proteins. In a neuroblastoma cell line, a methanol extract was associated with an increase in the expression of the anti-apoptotic protein Bcl-2 and a down-regulation of Sirt-1 protein. researchgate.net Furthermore, the extract has been shown to up-regulate the expression of Nrf2, a transcription factor that controls the expression of antioxidant and protective genes. researchgate.net In a gastrointestinal barrier model, the extract was also found to modulate the expression of genes related to apoptosis and barrier integrity in response to mycotoxin exposure. nih.gov
Table 3: Modulation of Gene and Protein Expression by Gentiana lutea L. Root Extract
| Gene/Protein | Effect of Extract | Cellular Context |
|---|---|---|
| CERS3 | Upregulation | Human primary keratinocytes |
| ELOVL1 / ELOVL4 | Upregulation | Human primary keratinocytes |
| iNOS | Downregulation | Rat aortic smooth muscle cells |
| Cyclin D1 | Downregulation | Rat aortic smooth muscle cells |
| PCNA | Downregulation | Rat aortic smooth muscle cells |
| TNF-α | Downregulation (LPS-induced) | Macrophage RAW264.7 cells |
| Bcl-2 | Upregulation | SH-SY5Y neuroblastoma cells |
| Sirt-1 | Downregulation | SH-SY5Y neuroblastoma cells |
| Nrf2 | Upregulation | Not specified |
Intracellular Signaling Pathways Modulated by Gentiana lutea L. Root Extract
Gentiana lutea L. root extract exerts its cellular effects by modulating several key intracellular signaling pathways that govern inflammation, cell proliferation, and survival. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are prominent targets.
The NF-κB signaling pathway, a central regulator of inflammation, is also modulated by the extract. Gentiopicroside has been shown to suppress the NF-κB pathway, contributing to its anti-inflammatory effects. nih.gov Similarly, the constituent loganic acid has been found to inhibit inflammation through the TLR4/NF-κB pathway. unich.it
The PI3K/Akt pathway, crucial for cell survival and proliferation, has also been investigated. In the context of PDGF-induced proliferation of vascular smooth muscle cells, the aqueous extract did not appear to act via the PI3K pathway, as it failed to block the initial auto-phosphorylation of the PDGF receptor. nih.gov Likewise, in human keratinocytes, the extract's effect on lipid synthesis was not affected by a PI3K inhibitor, suggesting this pathway is not primarily involved in that specific action. nih.gov However, the extract's ability to enhance lipid synthesis was found to be dependent on the Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway. nih.gov
Table 4: Impact on Intracellular Signaling Pathways
| Signaling Pathway | Effect of Extract/Constituent | Cellular Context/Model |
|---|---|---|
| MAPK (ERK1/2) | Inhibition | Rat aortic smooth muscle cells |
| MAPK (p38, JNK, ERK) | Inhibition (by Gentiopicroside) | Rat chondrocytes |
| MAPK (p38) | Activation/Involvement | Human keratinocytes (Lipid Synthesis) |
| NF-κB | Inhibition/Suppression | Various (Anti-inflammatory response) |
| PI3K/Akt | No significant inhibition observed | Rat aortic smooth muscle cells, Human keratinocytes |
| PPARγ | Activation/Involvement | Human keratinocytes (Lipid Synthesis) |
Structure Activity Relationship Studies of Gentiana Lutea L. Root Extract Constituents
Correlating Secoiridoid Structures with Specific Biological Activities
Secoiridoids are a major class of bioactive compounds in Gentiana lutea root extract, with gentiopicroside (B1671439), swertiamarin (B1682845), and amarogentin (B1665944) being the most abundant. Their biological activities are intrinsically linked to their unique chemical structures.
The general secoiridoid skeleton, characterized by a cleaved iridoid ring system, forms the basis of their activity. A key feature is the presence of a chemically reactive hemiacetal structure, which is considered crucial for a wide range of biological effects, including neuroprotective, anti-inflammatory, antidiabetic, and hepatoprotective activities. nih.gov
Gentiopicroside , the most prominent secoiridoid in the extract, has been the subject of numerous SAR studies, particularly concerning its anti-inflammatory properties. Research has shown that modifications to its structure can significantly impact its efficacy. For instance, increasing the lipophilicity of gentiopicroside by introducing hydrophobic cyclic acetals into its structure has been found to enhance its anti-inflammatory activity. nih.gov This suggests that the polarity of the molecule plays a significant role in its biological function. Furthermore, the esterification of the hydroxyl groups in the glycan moiety of related secoiridoids has been shown to influence their activity, indicating the importance of the sugar portion of the molecule.
Swertiamarin exhibits a broad spectrum of pharmacological activities, including hepatoprotective, neuroprotective, antioxidant, and anti-inflammatory effects. researchgate.netmdpi.com Its structure, featuring a vinyl group and an ester linkage, contributes to its diverse biological profile. The intact glycosidic linkage is often essential for its activity. The metabolism of swertiamarin to its active metabolite, gentianine, is a key aspect of its pharmacological action, particularly for its anti-diabetic effects.
Amarogentin , known for its intensely bitter taste, possesses potent biological activities, including antioxidant, anti-tumor, and anti-diabetic effects. nih.gov Its complex structure, which includes a biphenylcarboxylic acid moiety attached to the sweroside (B190387) core, is responsible for its strong activity. This bulky aromatic side chain is a distinguishing feature compared to other secoiridoids in the extract and is thought to contribute significantly to its potent biological effects, such as the induction of apoptosis in cancer cells and the activation of AMPK. nih.gov
Table 1: Correlation of Secoiridoid Structural Features with Biological Activities
| Secoiridoid | Key Structural Feature | Associated Biological Activity |
|---|---|---|
| Gentiopicroside | Secoiridoid core, Glycosidic linkage | Anti-inflammatory, Hepatoprotective |
| Modifiable polarity | Enhanced anti-inflammatory activity with increased lipophilicity | |
| Swertiamarin | Vinyl group, Ester linkage | Hepatoprotective, Neuroprotective, Antioxidant |
| Metabolism to gentianine | Anti-diabetic | |
| Amarogentin | Biphenylcarboxylic acid moiety | Potent antioxidant, Anti-tumor, Anti-diabetic |
| Bulky aromatic side chain | Induction of apoptosis, AMPK activation |
Xanthone (B1684191) Structural Features and Their Contribution to Pharmacological Effects
Xanthones, though present in smaller quantities than secoiridoids, significantly contribute to the pharmacological profile of this compound. The primary xanthones identified are isogentisin (B1672239), gentisin (B1671442), and gentisein. Their antioxidant and anti-inflammatory activities are closely linked to the substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold.
The antioxidant activity of xanthones is largely dependent on the number and position of hydroxyl groups. The presence of ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moieties significantly enhances their electron-transfer potential and radical scavenging activity.
The anti-inflammatory effects of these xanthones are also linked to their structural features. They have been shown to modulate the Nrf2 pathway, a key regulator of cellular antioxidant and anti-inflammatory responses. mdpi.com The ability of the xanthone scaffold to accommodate a variety of substituents allows for a diverse range of biological activities.
Table 2: Xanthone Structural Features and Their Pharmacological Contributions
| Xanthone | Key Structural Features | Pharmacological Contribution |
|---|---|---|
| Isogentisin | 1,3-Dihydroxy-7-methoxy substitution | Antioxidant, Anti-proliferative, Monoamine oxidase inhibition nih.gov |
| Gentisin | 1,7-Dihydroxy-3-methoxy substitution | Antioxidant, Inhibition of vascular smooth muscle cell proliferation mdpi.com |
| General Xanthones | Hydroxyl group positioning | Crucial for radical scavenging activity |
| Methoxy group substitution | Modulates lipophilicity and metabolic stability |
Synergistic and Antagonistic Interactions among Gentiana lutea L. Root Extract Components
The comprehensive biological activity of this compound cannot be fully understood by studying its individual components in isolation. The interactions between these compounds can lead to synergistic effects, where the combined effect is greater than the sum of individual effects, or antagonistic effects, where one compound diminishes the effect of another.
Synergistic Interactions:
Anti-inflammatory Activity: The co-occurrence of secoiridoids and xanthones, both of which exhibit anti-inflammatory properties, suggests the potential for synergistic anti-inflammatory effects. While direct studies on the synergistic anti-inflammatory interactions between purified secoiridoids and xanthones from Gentiana lutea are limited, the extract as a whole has demonstrated significant anti-inflammatory activity. unich.it This could be due to the multi-target effects of the different compounds, where secoiridoids may inhibit certain inflammatory pathways while xanthones target others, leading to a more comprehensive anti-inflammatory response.
Antagonistic Interactions:
Toxicity Attenuation: Research has suggested that the complex mixture of compounds in Gentiana lutea extract may lead to an attenuation of the toxicity of individual components. One study indicated that the crude extract had a milder toxic effect than its single constituents, suggesting antagonistic effects of the single compounds when present together. researchgate.net This implies that the interactions within the extract could potentially reduce the adverse effects of certain individual molecules.
Advanced Research Methodologies Applied to Gentiana Lutea L. Root Extract Studies
In Silico Approaches (e.g., Molecular Docking, Inverse Virtual Screening) in Studying Gentiana lutea L. Root Extract
In silico methodologies, which utilize computational simulations, have become indispensable tools in natural product research for predicting and explaining the biological activities of phytochemicals. These approaches accelerate the discovery process by identifying potential molecular targets and elucidating interaction mechanisms before extensive laboratory work is undertaken. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a plant metabolite) when bound to a second molecule (a receptor, typically a protein). nih.gov This method helps to forecast the binding affinity and mode of interaction at the active site of a target protein. nih.gov Studies on constituents of Gentiana lutea root extract have used molecular docking to explore their potential therapeutic effects. For instance, the primary bitter compound, gentiopicroside (B1671439), has been docked against various proteins to understand its anti-inflammatory and anti-cancer activities. mdpi.comnih.gov Docking studies showed that gentiopicroside and its derivatives could bind effectively to cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov Further research demonstrated favorable binding energies of gentiopicroside to proteins involved in necroptosis, a form of programmed cell death, such as RIPK1, RIPK3, and MLKL, suggesting a potential mechanism for its effects on cancer cells. nih.govresearchgate.net
Inverse Virtual Screening (IVS) is an innovative computational strategy that reverses the traditional docking process. nih.gov Instead of screening a library of compounds against a single protein target, IVS screens a single compound against a large panel of different proteins to identify its most likely biological targets. nih.govresearchgate.net This approach is particularly valuable for natural products where the exact mechanism of action may be unknown. nih.gov A study applied IVS to two prominent metabolites from Gentiana lutea, loganic acid and gentiopicroside, screening them against a panel of 3,060 proteins involved in cancer and inflammation. nih.govresearchgate.net The screening identified cyclooxygenase-2 (COX-2), alpha-1-antichymotrypsin, and alpha-1-acid glycoprotein (B1211001) as promising interacting partners, a finding that was subsequently corroborated by in vitro experiments. nih.govresearchgate.net
These computational findings provide a strong theoretical basis for the observed biological activities of Gentiana lutea constituents and guide further experimental validation.
Table 1: In Silico Studies of this compound Constituents
| Compound(s) | In Silico Method | Potential Protein Target(s) | Key Findings | Source(s) |
|---|---|---|---|---|
| Gentiopicroside, Loganic acid | Inverse Virtual Screening (IVS), Molecular Docking | Cyclooxygenase-2 (COX-2), Alpha-1-antichymotrypsin, Alpha-1-acid glycoprotein | Identified as promising binding partners, suggesting anti-inflammatory mechanisms. The interaction with COX-2 was confirmed by Western blot. | nih.govresearchgate.net |
| Gentiopicroside | Molecular Docking | RIPK1, RIPK3, MLKL, HIF-1α | Showed stable binding with docking energies below -5 kcal/mol, indicating a potential role in inducing necroptosis in gastric cancer cells. | nih.govresearchgate.net |
| Gentiopicroside | Molecular Docking | Cyclin-D1 (CCND1), AKT, p38, CCNE1 | Demonstrated good binding activity to potential targets in gastric cancer, suggesting multiple regulatory pathways. | mdpi.com |
| Isogentisin (B1672239), Amarogentin (B1665944), other constituents | Molecular Docking | Ectonucleoside triphosphate diphosphohydrolase (E-NTPDase) | Docking results aligned with experimental findings on enzyme inhibition, helping to explain the interaction with the enzyme's active site. | wisdomlib.org |
Omics Technologies (e.g., Metabolomics, Proteomics) Applied to Gentiana lutea L. Root Extract Research
"Omics" technologies allow for the large-scale study of biological molecules. Metabolomics focuses on the complete set of small-molecule metabolites within a biological sample, while proteomics analyzes the entire complement of proteins. These technologies provide a comprehensive snapshot of the molecular composition of an extract and its effects on biological systems.
Metabolomics has been instrumental in creating detailed phytochemical profiles of this compound. Techniques like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Nuclear Magnetic Resonance (NMR)-based metabolomics have been employed to characterize the complex mixture of compounds present. unich.it A comprehensive analysis of Gentiana lutea roots from the Pollino National Park in Italy revealed a rich composition of bioactive molecules. unich.it The study identified major secoiridoids (gentiopicroside, swertiamarin (B1682845), amarogentin, sweroside), iridoids (loganic acid), and xanthones (isogentisin). unich.it Furthermore, NMR metabolomics identified primary metabolites including various sugars (with sucrose (B13894) being predominant), organic acids, and amino acids. unich.it Another metabolomics approach using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) successfully identified 154 volatile compounds, offering insights into the root's aromatic profile. cabidigitallibrary.org
Proteomics , the study of proteins, can be applied to understand how Gentiana lutea extract modulates cellular processes at the protein level. While direct proteomic analyses of the extract's effects are emerging, related research provides a strong rationale for its application. For example, studies investigating the effects of the extract on skin health have shown that it can modulate the synthesis of ceramides (B1148491) and the expression of enzymes crucial for generating long-chain ceramides, such as CerS3 and ELOVL4, in keratinocytes. mdpi.com Investigating these changes using proteomic techniques would provide a global view of the protein expression shifts induced by the extract, potentially revealing novel mechanisms and pathways involved in its dermatological effects.
Table 2: Compounds Identified in Gentiana lutea Root via Metabolomics
| Compound Class | Specific Compounds Identified | Source(s) |
|---|---|---|
| Secoiridoids | Gentiopicroside, Swertiamarin, Amarogentin, Sweroside (B190387) | unich.itnih.gov |
| Iridoids | Loganic acid | unich.it |
| Xanthones | Isogentisin | unich.it |
| Sugars | Sucrose (predominant) | unich.it |
| Organic Acids | Malate | unich.it |
| Amino Acids | Asparagine, Glutamine, Tyrosine, Aspartate | unich.it |
| Lipids | β-sitosterol, various fatty acids | unich.it |
Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids) for Gentiana lutea L. Root Extract Research
Traditional preclinical research has relied heavily on two-dimensional (2D) cell cultures and animal models. However, these models often fail to accurately predict human responses. mdpi.com Advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids, represent a significant leap forward, offering more physiologically relevant systems for studying the effects of complex substances like herbal extracts. mdpi.com
3D Cell Cultures and Organoids are systems where cells are grown in an environment that allows them to interact with each other and the extracellular matrix in three dimensions, closely mimicking the structure and function of native tissues. mdpi.com Organ-on-a-chip (OOC) models further enhance this by incorporating microfluidic channels to simulate blood flow and create a dynamic microenvironment. mdpi.com
While the specific application of these advanced models to this compound is an emerging area of research, their potential is clear. For instance, liver organ-on-a-chip models, which express crucial drug-metabolizing enzymes, could be used to study the extract's metabolism and potential for herb-drug interactions in a human-relevant context. mdpi.comresearchgate.net Gut-on-a-chip systems could be employed to investigate the absorption and intestinal metabolism of the extract's constituents, providing more accurate data than traditional Caco-2 cell monolayers. mdpi.com Such models would allow for a more precise understanding of how the complex mixture of compounds in Gentiana lutea extract behaves within a system that better reflects human physiology, thereby improving the predictive power of preclinical safety and efficacy studies. mdpi.com
Bioavailability and Metabolism Research of Gentiana lutea L. Root Extract Constituents (Preclinical Models)
Understanding the bioavailability and metabolism of an extract's constituents is critical for determining its potential efficacy. Bioavailability refers to the proportion of a substance that enters the circulation and becomes available to have an active effect. The main bioactive components of Gentiana lutea, particularly secoiridoids like gentiopicroside, have been the subject of such investigations.
Research indicates that many secoiridoids have relatively low oral bioavailability. mdpi.comovid.com Gentiopicroside, for example, is highly hydrophilic due to its sugar component, which can limit its ability to cross cell membranes and reduce its oral absorption. nih.gov
Preclinical models are essential for studying these processes.
Caco-2 Cell Monolayers : This model, which uses human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium, is commonly used to predict drug absorption. Studies on secoiridoids have used Caco-2 cells to demonstrate that these compounds can be transported across the intestinal barrier. uea.ac.uk
Perfused Intestinal Segments : This ex vivo model uses isolated segments of animal intestines (e.g., rat jejunum and ileum) to provide a more complex system that includes the full range of metabolic enzymes present in the gut wall. uea.ac.uk Research using this model on secoiridoids structurally similar to those in Gentiana revealed extensive metabolism during absorption. uea.ac.uk The primary metabolic pathways were found to be reduction (catalyzed by NADPH-dependent aldo-keto reductases) and subsequent glucuronidation. uea.ac.uk These processes convert the parent compounds into more water-soluble metabolites, which are the forms that would likely be found in circulation in vivo. uea.ac.uk
These studies highlight that the compounds absorbed into the bloodstream may not be the same as those ingested, as they undergo significant "first-pass" metabolism in the intestine and liver. ovid.com Identifying these metabolites is crucial, as they may possess their own biological activities.
Table 3: Preclinical Research on the Bioavailability and Metabolism of Secoiridoids
| Research Finding | Preclinical Model Used | Implication | Source(s) |
|---|---|---|---|
| Gentiopicroside has low oral bioavailability. | General pharmacokinetic studies | The high hydrophilicity of the molecule limits its absorption after oral administration. | mdpi.comnih.gov |
| Secoiridoids are transported across the intestinal barrier. | Caco-2 cell monolayers | Demonstrates that the compounds have the potential to be absorbed from the gut. | uea.ac.uk |
| Secoiridoids undergo extensive metabolism during intestinal absorption. | Isolated, perfused rat jejunum and ileum | The parent compounds are significantly altered before reaching systemic circulation. | uea.ac.uk |
| Major metabolic reactions include reduction and glucuronidation. | Isolated, perfused rat jejunum and ileum | Reduced and glucuronidated forms are the major metabolites found after intestinal absorption. These metabolites should be studied for biological activity. | uea.ac.uknih.gov |
Future Directions and Research Gaps in Gentiana Lutea L. Root Extract Investigations
Identification of Novel Bioactivities and Unexplored Mechanistic Pathways
While traditional use and initial research have confirmed the gastroprotective and digestive stimulant properties of Gentiana lutea root extract, recent studies have begun to uncover a broader spectrum of pharmacological activities, opening up new avenues for investigation. mdpi.comnih.gov
Neuroprotective Potential: Preliminary research suggests that the extract possesses antineurodegenerative properties. researcher.life Studies have shown that the primary ethanolic extract exhibits significant inhibitory activity against acetylcholinesterase and tyrosinase, enzymes implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. researcher.liferesearchgate.net However, the precise molecular mechanisms behind these neuroprotective effects remain largely unexplored. researchgate.net Future studies could focus on identifying the specific compounds responsible for this activity and elucidating their interactions with neuronal signaling pathways. The potential of G. lutea constituents as monoamine oxidase inhibitors also warrants further investigation for applications in treating depression and anxiety. researchgate.net
Spasmolytic Activity: The traditional use of gentian for gastrointestinal ailments is supported by recent findings on its spasmolytic (muscle-relaxing) effects on intestinal smooth muscle. nih.gov Research has indicated that the extract's mechanism involves various potassium (K+) channels and mechanisms that modulate calcium (Ca2+) channel activation. nih.gov While this provides a mechanistic basis for its use, further research is needed to fully understand the intricate pathways and the specific roles of individual secoiridoids and flavonoids in mediating this effect. nih.gov
Dermatological Applications: Emerging research points to the potential of G. lutea root extract in dermatology. Studies have investigated its role in modulating ceramide synthesis in skin cells, which is crucial for maintaining the skin barrier function. mdpi.com Other investigations have explored its effects on angiogenesis (the formation of new blood vessels) and pathways related to advanced glycation end products (AGEs), suggesting potential for skin rejuvenation and managing conditions like dark circles under the eyes. researchgate.net These preliminary findings require more in-depth studies to confirm the mechanisms and evaluate clinical efficacy.
Anti-cancer Properties: Initial in vitro studies have suggested that both aqueous and ethanolic extracts of Gentiana lutea can inhibit the growth of human carcinoma cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells. researchgate.net These results are preliminary, and significant future research is required to identify the active cytotoxic compounds, understand their molecular mechanisms of action, and determine their selectivity for cancer cells over healthy cells. researchgate.net
Opportunities for Comparative Studies of Specific Constituents versus Whole Extract Efficacy
A significant research gap exists in understanding whether the therapeutic effects of this compound are attributable to a single dominant compound or the synergistic interaction of its complex phytochemical profile. The extract is rich in various classes of compounds, including secoiridoids, xanthones, and flavonoids. nih.gov
Comparative studies are essential to dissect these interactions. For instance, one study found that while a fractionated ethyl acetate (B1210297) extract showed the strongest in vitro antioxidant activity, the primary whole ethanolic extract demonstrated superior acetylcholinesterase and tyrosinase inhibitory activities. researcher.life Similarly, the spasmolytic effect of an ultrasound-assisted whole extract was found to be more potent than its subsequent fractions, suggesting a synergistic or additive effect among its components. nih.gov Conversely, some research indicates that the antimicrobial effects of extracts may be due to the synergistic activity of several pure compounds. innerpath.com.au
Future research should systematically compare the bioactivity of the whole extract against its individual major constituents, such as gentiopicroside (B1671439), amarogentin (B1665944), and isogentisin (B1672239). This approach will help to:
Identify the primary active compounds for specific therapeutic effects.
Uncover potential synergistic or antagonistic interactions between different phytochemicals.
Provide a scientific basis for the standardization of extracts to ensure consistent efficacy.
Explore whether isolated compounds or the whole extract offers a better therapeutic profile for specific conditions.
Table 1: Comparative Bioactivity Findings
| Bioactivity Studied | Whole Extract vs. Fractions/Isolates | Key Finding | Reference |
|---|---|---|---|
| Antineurodegenerative | Primary ethanolic extract vs. fractions | The primary extract showed the highest acetylcholinesterase and tyrosinase inhibition. | researcher.life |
| Antioxidant | Primary ethanolic extract vs. fractions | The ethyl acetate fraction exhibited the strongest antioxidant activity. | researcher.life |
| Spasmolytic | Ultrasound-assisted extract vs. fractions | The whole extract demonstrated better results on spontaneous contractions than its fractions. | nih.gov |
| Antimicrobial | Extracts vs. pure compounds | The significant antimicrobial effect of extracts may be due to the synergistic activity of pure compounds. | innerpath.com.au |
Methodological Advancements for Enhanced Research on Gentiana lutea L. Root Extract
Advancements in analytical and experimental techniques offer powerful tools to overcome current research limitations and deepen the understanding of this compound.
Advanced Extraction and Analytical Techniques: Traditional extraction methods are being supplemented by more efficient modern techniques like ultrasound-assisted extraction (UAE) and high-pressure ethanol (B145695) (HPE) extraction. nih.govmdpi.com These methods can influence the phytochemical profile and, consequently, the bioactivity of the extract. nih.gov For detailed chemical characterization, advanced chromatographic and spectrometric techniques are crucial. Methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS) allow for precise, simultaneous quantification of multiple constituents like secoiridoids and xanthones. scispace.comwisdomlib.org Future research should leverage these techniques to create detailed "metabolomic fingerprints" of extracts, correlating chemical composition with biological activity. dntb.gov.ua
Computational and In Silico Approaches: Computational methods are becoming invaluable for predicting the biological targets of natural products. nih.gov Techniques like Inverse Virtual Screening (IVS) and molecular docking can screen metabolites from G. lutea, such as loganic acid and gentiopicroside, against panels of proteins involved in disease pathways like inflammation. nih.govresearchgate.net These in silico approaches can efficiently identify promising interactions, such as the binding of gentian compounds to cyclooxygenase-2 (COX-2), guiding subsequent in vitro and in vivo experiments and accelerating the discovery of new therapeutic applications. nih.gov
Sophisticated Biological Models: Moving beyond basic in vitro assays, future research can employ more complex models. The use of co-culture systems, 3D tissue models (e.g., skin explants), and specific animal models of disease (e.g., streptozotocin-induced diabetic rats for atherosclerosis studies) will provide more physiologically relevant data on the extract's efficacy and mechanism of action. researchgate.netinnerpath.com.au
By embracing these future research directions, the scientific community can more fully elucidate the therapeutic potential of this compound, paving the way for the development of new, evidence-based phytopharmaceutical products. mdpi.com
Q & A
Q. How can systematic reviews address publication bias in studies on Gentiana lutea root extract’s efficacy?
- Methodological Answer : Follow PRISMA guidelines with PROSPERO preregistration. Use Egger’s regression test and funnel plots to detect bias. Include gray literature (preprints, theses) via databases like OpenGrey. Sensitivity analysis excluding small-sample studies reduces bias risk .
Data Presentation and Reproducibility
Q. Q. What metadata is essential for sharing Gentiana lutea root extract research data in public repositories?
- Methodological Answer : Include raw chromatograms (mzML/MZmine formats), NMR spectra (JCAMP-DX), and assay protocols (BRENDA IDs). For omics data, adhere to MIAME (microarrays) or MIAPE (proteomics) standards. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with persistent identifiers (DOIs) via Zenodo or Figshare .
Q. Q. How can researchers enhance reproducibility when reporting antioxidant activity in Gentiana lutea studies?
- Methodological Answer : Follow CONSORT for in vivo studies and CHEMBL guidelines for bioactivity data. Report exact solvent compositions, equipment models (e.g., Thermo Scientific Vanquish HPLC), and software versions (e.g., MassLynx 4.2). Publish negative results in repositories like OSF to combat the "file drawer problem" .
Ethical and Regulatory Considerations
Q. Q. What ethical guidelines apply to ethnopharmacological studies involving Gentiana lutea root extract?
- Methodological Answer : Comply with Nagoya Protocol for access/benefit-sharing of genetic resources. Obtain prior informed consent (PIC) from local communities if traditional knowledge is used. Acknowledge contributors in publications per CARE (Collective Benefit, Authority to Control, Responsibility, Ethics) principles .
Q. Q. How should researchers validate cytotoxicity thresholds for Gentiana lutea root extract in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
